Methyl(undecyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(undecyl)amine hydrochloride: is an organic compound with the chemical formula C12H28ClN . It is a derivative of amine, where a methyl group is attached to an undecyl chain, and it is commonly used in various chemical and industrial applications. This compound is typically found in the form of a white crystalline powder and is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Undecylamine with Methyl Chloride: One common method involves the reaction of undecylamine with methyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}{23}\text{NH}{27}\text{NH}_2\text{Cl} ]
Reductive Amination: Another method involves the reductive amination of undecanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the production of methyl(undecyl)amine hydrochloride often involves large-scale batch reactions using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl(undecyl)amine hydrochloride can undergo oxidation reactions to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typical reducing agents.
Substitution: Alkyl halides or sulfonates can be used as reagents for substitution reactions.
Major Products Formed:
Amine Oxides: Formed through oxidation.
Primary Amines: Formed through reduction.
Substituted Amines: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Catalysis: Methyl(undecyl)amine hydrochloride is used as a catalyst in various organic synthesis reactions.
Surfactants: It is employed in the production of surfactants due to its amphiphilic nature.
Biology:
Biochemical Studies: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Medicine:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
Corrosion Inhibitors: this compound is used as a corrosion inhibitor in industrial applications.
Textile Industry: It is used in the textile industry for dyeing and finishing processes.
Mechanism of Action
The mechanism of action of methyl(undecyl)amine hydrochloride involves its interaction with various molecular targets. In biochemical applications, it can act as a ligand that binds to specific proteins or enzymes, altering their activity. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of biomolecules, facilitating its role in catalysis and inhibition.
Comparison with Similar Compounds
Methylamine: A simpler amine with the formula CHNH.
Undecylamine: An amine with an undecyl chain but without the methyl group.
Dimethylamine: An amine with two methyl groups attached to the nitrogen atom.
Uniqueness: Methyl(undecyl)amine hydrochloride is unique due to its combination of a long hydrophobic undecyl chain and a hydrophilic methyl group. This dual nature makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and corrosion inhibitors.
Properties
IUPAC Name |
N-methylundecan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-2;/h13H,3-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSHPNJCEAKIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.